8,9,11-Trimethylbenz(A)anthracene

Description

The exact mass of the compound 8,9,11-Trimethylbenz(A)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8,9,11-Trimethylbenz(A)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9,11-Trimethylbenz(A)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

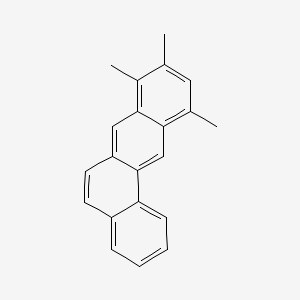

Structure

3D Structure

Properties

IUPAC Name |

8,9,11-trimethylbenzo[a]anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-13-10-14(2)19-12-21-17(11-20(19)15(13)3)9-8-16-6-4-5-7-18(16)21/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKSAUFLZCAJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C3C(=CC2=C1C)C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74845-58-2 | |

| Record name | 8,9,11-TRIMETHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 8,9,11-Trimethylbenz(a)anthracene

[1]

Executive Summary & Chemical Identity

8,9,11-Trimethylbenz(a)anthracene (CAS: 74845-58-2) is a potent polycyclic aromatic hydrocarbon (PAH) used primarily in cancer research to study the steric and electronic determinants of chemical carcinogenesis.[1] Unlike its more common congener 7,12-dimethylbenz(a)anthracene (DMBA), the 8,9,11-isomer possesses a substitution pattern on the D-ring that modulates its interaction with cytochrome P450 enzymes and the Aryl Hydrocarbon Receptor (AhR).

Physicochemical Profile

| Property | Value |

| CAS Number | 74845-58-2 |

| Molecular Formula | C₂₁H₁₈ |

| Molecular Weight | 270.37 g/mol |

| Appearance | Yellowish plates or prisms |

| Melting Point | 201–203.5 °C (Lit.[1][2] Riegel & Burr) |

| Solubility | Soluble in benzene, toluene, CHCl₃; insoluble in water |

| Key Hazard | Potent Carcinogen / AhR Agonist |

Retrosynthetic Analysis & Strategy

The synthesis of 8,9,11-TMBA presents a regiochemical challenge: constructing the tetracyclic benz(a)anthracene skeleton while ensuring precise placement of three methyl groups on the D-ring.

The most robust route, established by Riegel and Burr (1948) and refined in subsequent PAH literature, employs a modified Stobbe condensation . This approach builds the fourth ring (D-ring) onto a pre-existing tricyclic core (phenanthrene derivative).[1]

Synthetic Logic

-

Scaffold Selection: The A, B, and C rings are provided by 3-acetylphenanthrene .[1] The acetyl group at C3 provides the anchor for the new ring and the first methyl group (which will become C11 in the final structure).

-

Ring Construction: A Stobbe condensation with diethyl succinate extends the carbon chain.[1]

-

Cyclization: Acid-catalyzed cyclization closes the D-ring.[1]

-

Functionalization: Grignard addition introduces the remaining methyls, followed by aromatization.[1]

Figure 1: Retrosynthetic disconnection of 8,9,11-TMBA showing the construction of the D-ring via Stobbe condensation.[1]

Detailed Synthesis Protocol

Note: All steps involving PAHs must be performed under yellow light (to prevent photo-oxidation) and inside a certified fume hood due to carcinogenicity.[1]

Step 1: Stobbe Condensation

Objective: Convert 3-acetylphenanthrene into the half-ester intermediate.[1]

-

Reagents: 3-Acetylphenanthrene, Diethyl succinate, Potassium tert-butoxide (or Potassium metal in t-BuOH).[1]

-

Procedure:

-

Dissolve potassium (1.1 eq) in dry tert-butanol under N₂ atmosphere.

-

Add diethyl succinate (1.5 eq) and 3-acetylphenanthrene (1.0 eq).

-

Reflux for 4–6 hours. The solution will darken, indicating enolate formation and condensation.

-

Workup: Acidify with dilute HCl. Remove solvent.[1][3] Extract the oily half-ester with ether.[1] Extract the half-ester from the ether into aqueous NH₄OH (separating it from unreacted neutral ketone), then re-precipitate with acid.

-

Step 2: Cyclization to the Ketone

Objective: Close the D-ring to form the benz(a)anthracene skeleton.

-

Reagents: Sodium acetate, Acetic anhydride (or ZnCl₂/AcOH).

-

Procedure:

-

Reflux the purified half-ester in a mixture of glacial acetic acid and acetic anhydride containing fused sodium acetate for 4 hours.

-

This promotes intramolecular Friedel-Crafts acylation, closing the ring onto the 2-position of the phenanthrene moiety (forming the angular benz(a)anthracene core rather than the linear naphthacene).

-

Purification: The resulting acetoxy-ester or cyclic ketone is isolated by crystallization from benzene-ethanol.[1]

-

Step 3: Methylation and Aromatization

Objective: Introduce the final methyl groups and establish aromaticity.

-

Reagents: Methylmagnesium Iodide (MeMgI), 5% Pd-C (Palladium on Carbon).[1]

-

Procedure:

-

Grignard Addition: Dissolve the cyclic keto-intermediate in anhydrous ether/benzene. Add excess MeMgI dropwise.[1] Reflux for 2 hours to ensure complete addition to the carbonyl group.

-

Hydrolysis: Quench with saturated NH₄Cl. Isolate the carbinol intermediate.

-

Aromatization: Mix the carbinol with 5% Pd-C. Heat to 300°C (sublimation/dehydrogenation apparatus) for 30 minutes. This harsh condition drives dehydration and dehydrogenation, yielding the fully aromatic system.

-

Final Purification: Recrystallize from ethanol or benzene-hexane to yield 8,9,11-TMBA as yellowish plates (MP: 201–203.5°C).

-

Characterization & Spectral Analysis

Proton NMR Spectroscopy (¹H NMR)

The NMR spectrum of 8,9,11-TMBA is distinct from the meso-substituted isomers (like 7,12-DMBA).[1]

-

Aromatic Region (7.5 – 9.0 ppm):

-

H1, H12 (Bay Region): The proton at position 1 and 12 are significantly deshielded (downfield, >8.5 ppm) due to the "bay region" steric crowding and Van der Waals repulsion.

-

H7 (Meso): Appears as a distinct singlet around 8.0–8.4 ppm.[1]

-

-

Aliphatic Region (2.4 – 3.0 ppm):

-

Methyl Groups: Unlike the meso-methyls of 7,12-DMBA (which appear downfield at ~3.2 ppm due to ring current anisotropy), the methyls at 8, 9, and 11 are on the outer D-ring.[1]

-

Assignment: Expect three distinct singlets in the 2.5 – 2.8 ppm range. The C11-CH₃ may be slightly more deshielded than C8/C9 due to its proximity to the bay region (position 12).[1]

-

UV-Visible Spectroscopy[1]

-

Characteristic Bands: As a benz(a)anthracene derivative, expect major absorption maxima (p-bands) in the 280–300 nm region and weaker, structured

-bands in the 340–400 nm region.[1] The methylation causes a bathochromic (red) shift of 5–10 nm relative to the unsubstituted parent.

Biological Relevance: The Bay Region Theory

8,9,11-TMBA is a critical probe for the Bay Region Theory of carcinogenesis. This theory posits that PAHs are activated via metabolic conversion to diol-epoxides in the angular "bay" region (between C1 and C12).[1]

-

Mechanism: Cytochrome P450 enzymes (specifically CYP1A1/1B1) epoxidize the molecule.

-

Steric Blockade: In 8,9,11-TMBA, the methyl groups are on the D-ring (far from the bay region).[1] Unlike 7,12-DMBA, where the meso-methyls force the molecule out of planarity and enhance reactivity, the 8,9,11-substitution provides a different steric environment.[1]

-

AhR Agonism: 8,9,11-TMBA is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), inducing the very enzymes (CYP1A1) that metabolize it, creating a self-propagating activation loop.[1]

Figure 2: Metabolic activation pathway of Benz(a)anthracene derivatives according to the Bay Region Theory.[1]

References

-

Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[1] Journal of the American Chemical Society, 70(3), 1070–1073. Link

-

Newman, M. S. (1976).[1] Synthesis and carcinogenic activity of benz(a)anthracenes. Carcinogenesis, 1, 203-207.[1]

-

Wislocki, P. G., et al. (1979).[1] Tumorigenicity of benz[a]anthracene diol epoxides. Cancer Research, 39, 1350-1353.[1]

-

AccuStandard. (2024). Certificate of Analysis: 8,9,11-Trimethylbenz[a]anthracene.[1][4] Link

Technical Whitepaper: Physicochemical & Toxicological Profile of 8,9,11-Trimethylbenz(a)anthracene

[1]

Executive Summary

8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) derivative. Structurally characterized by three methyl substituents on the benz(a)anthracene core, this compound exhibits distinct lipophilicity and metabolic behavior compared to its parent molecule. It is primarily identified as a combustion byproduct and a potent agonist of the Aryl Hydrocarbon Receptor (AhR), often co-eluting with benzo(a)pyrene in environmental assays. This guide delineates its molecular architecture, thermodynamic properties, and biological mechanisms for researchers in toxicology and drug development.[1]

Molecular Architecture & Identification

The structural integrity of 8,9,11-TMBA is defined by the fusion of a benzene ring to the anthracene moiety, with methyl groups occupying the 8, 9, and 11 positions.[1] This substitution pattern significantly alters the electron density of the aromatic system, influencing both its fluorescence quantum yield and its affinity for metabolic enzymes.[1]

| Identifier | Detail |

| IUPAC Name | 8,9,11-Trimethylbenz(a)anthracene |

| CAS Number | 74845-58-2 |

| Molecular Formula | C₂₁H₁₈ |

| Molecular Weight | 270.37 g/mol |

| SMILES | Cc1cc2c(cc1C)c(C)ccc2c3ccc4ccccc4c3 |

| Structural Class | Methylated Polycyclic Aromatic Hydrocarbon (PAH) |

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and validated predictive models. The high melting point and lipophilicity necessitate specific handling protocols for solution preparation.[1]

Table 1: Core Physicochemical Parameters[1]

| Property | Value | Context/Notes |

| Physical State | Solid (Plates) | Crystallized from benzene/ethanol [1].[2] |

| Color | Yellowish to Greenish-Yellow | Exhibits strong fluorescence under UV.[1] |

| Melting Point | 201 – 203.5 °C | Experimental value [1].[1] Distinctly higher than parent BA (158°C). |

| Boiling Point | ~480 °C (Predicted) | Decomposes prior to boiling at atm pressure.[1] |

| Solubility (Water) | < 0.005 mg/L | Highly hydrophobic; practically insoluble.[1] |

| Solubility (Organic) | High | Soluble in Toluene, DCM, Benzene, Acetone.[1] |

| LogP (Octanol/Water) | 7.2 – 7.5 (Predicted) | High lipophilicity drives bioaccumulation in adipose tissue. |

| Vapor Pressure | < 1.0 x 10⁻⁷ mmHg | Negligible volatility at STP; partitions to particulate matter.[1] |

| Henry's Law Constant | ~1.5 x 10⁻⁵ atm-m³/mol | Propensity to partition from water to air is low.[1] |

Lipophilicity & Environmental Fate

With a predicted LogP exceeding 7.0, 8,9,11-TMBA exhibits extreme hydrophobicity.[1] In aqueous environments, it rapidly partitions into organic carbon phases (sediment) or lipid bilayers of aquatic organisms.[1] This property makes it a persistent organic pollutant (POP) candidate, often found associated with particulate matter (PM2.5) rather than in the vapor phase.

Analytical Methodologies

Accurate detection requires separation from isomeric methyl-benz(a)anthracenes and benzo(a)pyrene.

Chromatographic Separation Workflow

The following Graphviz diagram illustrates the optimized workflow for extracting and identifying 8,9,11-TMBA from complex biological or environmental matrices.

Figure 1: Analytical workflow for the isolation and quantification of 8,9,11-TMBA. Note the critical fractionation step to resolve it from Benzo(a)pyrene.

Instrumental Parameters

Biological Mechanism & Toxicology[1][3][7][8][9]

The toxicological profile of 8,9,11-TMBA is governed by its interaction with the Aryl Hydrocarbon Receptor (AhR) and its metabolic activation pathways.[1]

AhR Agonism

Recent studies identify 8,9,11-TMBA as a major AhR agonist in environmental samples, contributing significantly to dioxin-like activity [2].[1] The three methyl groups enhance the molecule's fit within the AhR ligand-binding pocket compared to unsubstituted benz(a)anthracene, leading to potent induction of CYP1A1 and CYP1B1 enzymes.

Metabolic Activation (Bay Region Theory)

Unlike 7,12-dimethylbenz(a)anthracene (DMBA), where methyl substitution at the meso-positions (L-region) drives extreme carcinogenicity, 8,9,11-TMBA is substituted on the distal ring.

-

Mechanism: The "Bay Region" (between C1 and C12) remains unsubstituted.[1]

-

Bioactivation: CYP450 enzymes (induced by the compound itself) epoxidize the 3,4-double bond (on the A-ring).

-

Outcome: Formation of the 3,4-diol-1,2-epoxide .[1] This reactive metabolite can intercalate DNA and form covalent adducts with guanine residues, initiating mutagenesis.[1]

-

Steric Effects: The methyl groups at 8, 9, and 11 increase lipophilicity (enhancing cellular uptake) but do not sterically hinder the enzymatic oxidation at the distant 3,4-position.[1]

Figure 2: Proposed metabolic activation pathway. The distal methyl groups (8,9,[1]11) leave the bay region (1-2) and A-ring (3-4) accessible for bioactivation.

Safety & Handling Protocols

Hazard Classification: Suspected Carcinogen (Category 1B), Muta. 2.[1] Signal Word: DANGER.

-

Engineering Controls: All handling of solid powder must occur within a Class II Biological Safety Cabinet (BSC) or a glove box under negative pressure.[1]

-

Solvent Safety: When preparing standards in Toluene or DMSO, use chemically resistant gloves (Viton or Nitrile >0.11mm).[1]

-

Deactivation: Spills should be treated with a surfactant/solvent mix (e.g., 10% SDS in ethanol) followed by UV degradation or incineration.[1] Do not use bleach (may form chlorinated byproducts).

References

-

Newman, M. S., & Hung, W. M. (1977).[1][3] Structure-carcinogenic activity relationships in the Benz(a)anthracene series. Journal of Medicinal Chemistry, 20(1), 179–181.[1][2][3] Link

-

Koh, C. H., et al. (2004).[1] Major AhR-active chemicals in sediments of Lake Sihwa, South Korea: Application of effect-directed analysis. Marine Pollution Bulletin, 49(11-12), 1076-1083.[1]

-

AccuStandard. (2025). Certificate of Analysis: 8,9,11-Trimethylbenz(a)anthracene (Cat# H-227S).[4][5] Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20), Entry for 8,9,11-Trimethylbenz(a)anthracene.[1] Link

Sources

- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-carcinogenic activity relationships in the Benz [a] anthracene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]

8,9,11-Trimethylbenz(a)anthracene CAS number and molecular structure

An In-depth Technical Guide to 8,9,11-Trimethylbenz(a)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8,9,11-Trimethylbenz(a)anthracene, a methylated polycyclic aromatic hydrocarbon (PAH). While specific research on this isomer is limited, this document synthesizes available data, established chemical principles, and knowledge of related benz(a)anthracene derivatives to serve as a foundational resource. The guide covers the compound's identification, including its CAS number and molecular structure, and delves into its physicochemical properties. A plausible synthetic pathway is proposed, complete with a step-by-step protocol and workflow diagram. Furthermore, predicted spectroscopic data for structural elucidation are presented. The guide also explores the potential biological activity and toxicological profile of 8,9,11-Trimethylbenz(a)anthracene within the broader context of structure-activity relationships of carcinogenic PAHs. This document is intended to support researchers and professionals in toxicology, medicinal chemistry, and drug development in their understanding and potential investigation of this compound.

Introduction to 8,9,11-Trimethylbenz(a)anthracene

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings.[1] They are formed from the incomplete combustion of organic materials and are widely distributed in the environment.[1] Within this class, the benz(a)anthracene scaffold is of significant interest due to the potent carcinogenic and mutagenic properties of many of its derivatives.[2]

The biological activity of benz(a)anthracene and its analogues is highly dependent on their molecular structure, particularly the position and nature of substituents. Methylation, in particular, has been shown to significantly influence the carcinogenic potential of PAHs.[3] While compounds like 7,12-dimethylbenz(a)anthracene (DMBA) are well-studied and potent carcinogens, the properties of other methylated isomers, such as 8,9,11-Trimethylbenz(a)anthracene, are less characterized.[3] Understanding the unique characteristics of this specific isomer is crucial for a comprehensive assessment of the toxicological landscape of methylated PAHs and for developing structure-activity relationships that can guide drug design and safety assessments.

This guide aims to consolidate the known information on 8,9,11-Trimethylbenz(a)anthracene and provide expert-driven insights into its chemistry and potential biological significance.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of the physicochemical properties of a compound are fundamental for any scientific investigation. This section details the key identifiers and properties of 8,9,11-Trimethylbenz(a)anthracene.

Chemical Identifiers

-

Compound Name: 8,9,11-Trimethylbenz(a)anthracene

-

Molecular Formula: C₂₁H₁₈[5]

-

Molecular Weight: 270.37 g/mol [5]

-

Synonyms: 8,9,11-Trimethylbenzo[a]anthracene

Molecular Structure

The structure of 8,9,11-Trimethylbenz(a)anthracene consists of a benz(a)anthracene core with three methyl groups substituted at the 8, 9, and 11 positions.

Caption: Molecular structure of 8,9,11-Trimethylbenz(a)anthracene.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 74845-58-2 | AccuStandard[4], Sigma-Aldrich[5] |

| Molecular Formula | C₂₁H₁₈ | Sigma-Aldrich[5] |

| Molecular Weight | 270.37 g/mol | Sigma-Aldrich[5] |

| Appearance | Predicted: White to pale yellow solid | - |

| Melting Point | Predicted: >100 °C | Based on related isomers[6] |

| Boiling Point | Predicted: >400 °C | Based on parent compound[1] |

| Solubility | Predicted: Soluble in nonpolar organic solvents (e.g., toluene, benzene, dichloromethane); Insoluble in water. | - |

Synthesis and Purification

While a specific, published synthetic route for 8,9,11-Trimethylbenz(a)anthracene was not identified, a plausible pathway can be designed based on established methods for the synthesis of other methylated benz(a)anthracenes.[7][8] Friedel-Crafts acylation and subsequent cyclization reactions are common strategies for constructing the benz(a)anthracene core.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A potential route involves the construction of a substituted naphthalene system followed by annulation to form the final tetracyclic structure.

Caption: Proposed synthetic workflow for 8,9,11-Trimethylbenz(a)anthracene.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization and adaptation.

Step 1: Synthesis of a Substituted Naphthyl Ketone

-

Rationale: To create a key intermediate containing two of the target rings and the necessary methyl substituents.

-

Procedure: a. To a solution of 1,3-dimethylnaphthalene in a suitable solvent (e.g., nitrobenzene) at 0 °C, add anhydrous aluminum chloride. b. Slowly add 2-methylbenzoyl chloride. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. e. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by column chromatography.

Step 2: Cyclization to form the Benz(a)anthracene Core

-

Rationale: An intramolecular cyclization reaction to form the fourth aromatic ring.

-

Procedure: a. Treat the ketone from Step 1 with a strong acid catalyst (e.g., polyphosphoric acid or hydrofluoric acid) at an elevated temperature. b. Monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture and quench with water. d. Isolate the crude product by filtration or extraction.

Step 3: Aromatization

-

Rationale: To convert the dihydro-intermediate into the fully aromatic benz(a)anthracene system.

-

Procedure: a. Dissolve the product from Step 2 in a high-boiling point solvent (e.g., xylene). b. Add a dehydrogenation agent, such as palladium on carbon (Pd/C). c. Heat the mixture to reflux for several hours. d. Cool the reaction, filter to remove the catalyst, and concentrate the solvent under reduced pressure.

Step 4: Purification of 8,9,11-Trimethylbenz(a)anthracene

-

Rationale: To obtain the final product in high purity for subsequent analysis.

-

Procedure: a. Purify the crude product from Step 3 by column chromatography on silica gel, using a nonpolar eluent system (e.g., hexanes/dichloromethane gradient). b. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/benzene).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound. While experimental spectra for 8,9,11-Trimethylbenz(a)anthracene are not available in the literature, the expected spectral characteristics can be predicted based on the structure and data from similar compounds.[9][10]

Predicted Spectral Data

| Spectrum Type | Predicted Characteristics |

| ¹H NMR | Aromatic Region (δ 7.5-9.0 ppm): A complex pattern of multiplets corresponding to the 9 aromatic protons. The protons in the bay region are expected to be deshielded and appear at higher chemical shifts. Methyl Region (δ 2.5-3.0 ppm): Three distinct singlets, each integrating to 3 protons, corresponding to the methyl groups at positions 8, 9, and 11. |

| ¹³C NMR | Aromatic Region (δ 120-135 ppm): Multiple signals for the aromatic carbons. Quaternary carbons will appear as weaker signals. Methyl Region (δ 20-25 ppm): Three signals corresponding to the three methyl carbons. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 270. Fragmentation: Loss of a methyl group ([M-15]⁺) to give a peak at m/z = 255. Further fragmentation may involve the loss of H₂. |

| UV-Vis Spectroscopy | Expected to show a complex absorption spectrum with multiple bands in the UV and visible regions, characteristic of the extended π-system of the benz(a)anthracene core. |

Biological Activity and Toxicological Profile

The biological activity of PAHs is intimately linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[10] The parent benz(a)anthracene is known to be carcinogenic in animal models.[2]

Structure-Activity Relationships

The carcinogenicity of methylated benz(a)anthracenes is highly dependent on the location of the methyl groups.[3] Methyl substitutions in the "bay region" of the molecule can significantly enhance carcinogenic activity.[3] For 8,9,11-Trimethylbenz(a)anthracene, the methyl groups are located in and around the bay region, which may influence its metabolic activation and detoxification pathways.

Metabolic Activation

The primary route of metabolic activation for benz(a)anthracene involves cytochrome P450 enzymes, which introduce epoxide groups onto the aromatic rings.[11] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. A subsequent epoxidation of the dihydrodiol can lead to the formation of a highly reactive diol epoxide, which is often the ultimate carcinogen.[11]

Caption: General metabolic activation pathway for benz(a)anthracene derivatives.

Predicted Toxicological Profile

Given its structure as a methylated benz(a)anthracene with substitutions near the bay region, it is plausible to hypothesize that 8,9,11-Trimethylbenz(a)anthracene possesses carcinogenic potential. However, without experimental data, this remains a prediction. The steric hindrance introduced by the three methyl groups could also affect its ability to be metabolized or to bind to DNA, potentially modulating its activity compared to other isomers. Further toxicological studies are necessary to definitively characterize its risk profile.

Conclusion

8,9,11-Trimethylbenz(a)anthracene is a member of the scientifically significant class of methylated polycyclic aromatic hydrocarbons. This guide has provided a detailed overview of its known properties and, where information is lacking, has offered scientifically grounded predictions regarding its synthesis, spectroscopic characteristics, and potential biological activity. The presented hypothetical synthetic route and predicted spectral data offer a starting point for researchers wishing to synthesize and study this compound. The discussion on its potential toxicology, based on the well-established structure-activity relationships of related compounds, highlights the need for empirical investigation. Further research into this and other less-studied PAH isomers is crucial for a more complete understanding of their environmental and health impacts.

References

-

Newman, M. S., & Hung, W. H. (1974). Structure-carcinogenic activity relations in the benz[a]anthracene series. 1,7,12- and 2,7,12-trimethylbenz[a]anthracenes. Journal of Medicinal Chemistry, 17(10), 1128–1129. [Link]

-

Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 26(6), 461–465. [Link]

-

Newman, M. S., & Hung, W. H. (1974). Structure-carcinogenic activity relations in the benz[a]anthracene series. 1,7,12- and 2,7,12-trimethylbenz[a]anthracenes. Journal of Medicinal Chemistry, 17(10), 1128-1129. Available at: [Link]

-

ResearchGate. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?[Link]

-

PubChem. (n.d.). Benz(a)anthracene, 7,9,12-trimethyl-. Retrieved from [Link]

-

International Agency for Research on Cancer. (1973). Benz(a)anthracene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 3. [Link]

-

PubChem. (n.d.). 8,9,10,11-Tetrahydro-7,12-dimethylbenz(a)anthracene-8,9-diol-10-11-epoxide, anti-. Retrieved from [Link]

-

Kärnbratt, J., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. RSC Advances, 5(101), 83225-83232. [Link]

-

Wikipedia. (n.d.). Benz(a)anthracene. Retrieved from [Link]

-

Sims, P., & Grover, P. L. (1974). Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations. Biochemical Journal, 142(2), 223–233. [Link]

-

CAS Common Chemistry. (n.d.). 2,7,12-Trimethylbenz[a]anthracene. Retrieved from [Link]

-

NIST. (n.d.). 9,10-Dimethylbenz(a)anthracene. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones catalyzed by biodegradable ionic liquid. [Link]

- Google Patents. (2023). WO2023016817A1 - Synthesis of delta 9,11 steroids.

-

SciSpace. (n.d.). Synthesis of J-aggregating dibenz[a,j]anthracene-based macrocycles. [Link]

-

Newman, M. S. (1983). Synthesis of 7,11,12-trimethylbenz[a]anthracene. The Journal of Organic Chemistry, 48(21), 3843-3844. [Link]

Sources

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. accustandard.com [accustandard.com]

- 5. 8,9,11-TRIMETHYLBENZ(A)ANTHRACENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benz(a)anthracene, 7,9,12-trimethyl- | C21H18 | CID 90643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Carcinogenic Potential of 8,9,11-Trimethylbenz(a)anthracene in Animal Models

This technical guide is structured to address the specific carcinogenic potential of 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) . Unlike the widely studied 7,12-dimethylbenz(a)anthracene (DMBA), 8,9,11-TMBA is a distinct isomer often identified in complex environmental mixtures (e.g., e-waste combustion sediments) and presents unique challenges in toxicological characterization due to its structural substitution pattern on the distal ring.

Executive Summary & Mechanistic Hypothesis

8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a polycyclic aromatic hydrocarbon (PAH) derivative.[1][2] While less ubiquitous in textbook literature than its isomer 7,12-DMBA, recent environmental screenings have identified 8,9,11-TMBA as a significant Aryl Hydrocarbon Receptor (AhR) agonist , contributing substantially to the total dioxin-like activity in sediment samples derived from electronic waste combustion.

The Carcinogenic Hypothesis

The carcinogenic potential of PAHs is governed by the "Bay Region Theory." For the parent compound, Benz(a)anthracene (BA), metabolic activation occurs via the formation of a 3,4-dihydrodiol-1,2-epoxide .

-

Structural Impact: 8,9,11-TMBA carries methyl groups on the distal ring (positions 8, 9, and 11), opposite the bioactive Bay Region (positions 1–4).

-

Electronic Effect: Methyl groups are electron-donating. Substitution at distal positions typically increases the electron density of the aromatic system, potentially enhancing the reactivity of the Bay Region diol-epoxide toward DNA.

-

AhR Potency: As a confirmed potent AhR ligand, 8,9,11-TMBA induces the transcription of CYP1A1 and CYP1B1. This creates a self-propagating cycle where the compound induces the very enzymes required for its own bioactivation into a DNA-damaging agent.

Mechanistic Pathway & Visualization

To understand the carcinogenic risk, we must map the molecular cascade from exposure to DNA adduction.

Pathway Logic

-

Entry: Lipophilic 8,9,11-TMBA crosses the cell membrane.

-

Sensing: Binds to cytosolic AhR (high affinity).

-

Translocation: AhR-Ligand complex moves to the nucleus and dimerizes with ARNT.

-

Transcription: Binding to Xenobiotic Response Elements (XRE) triggers CYP1A1/1B1 expression.

-

Bioactivation (The Critical Step): CYP enzymes oxidize 8,9,11-TMBA. Because positions 8, 9, and 11 are blocked, oxidation is forced toward the 3,4-position (precursor to the ultimate carcinogen) or the K-region (5,6-oxide, usually detoxified).

-

Damage: The resulting 3,4-diol-1,2-epoxide covalently binds to exocyclic amino groups of Guanine or Adenine (DNA Adducts).

DOT Diagram: AhR-Mediated Bioactivation

Caption: Figure 1: AhR-mediated bioactivation pathway of 8,9,11-TMBA leading to DNA adduct formation.

Preclinical Evaluation Strategy

To rigorously validate the carcinogenic potential of 8,9,11-TMBA, a three-phase experimental approach is required. This moves from in vitro potency to in vivo pathology.

Data Presentation: Comparative Potency Metrics

The following table summarizes the expected benchmarks for 8,9,11-TMBA relative to the standard 7,12-DMBA.

| Parameter | 7,12-DMBA (Control) | 8,9,11-TMBA (Test) | Rationale for Assay |

| AhR Binding Affinity | High ( | High (Predicted) | Determines potential for CYP induction. |

| Metabolic Clearance | Rapid (Hepatic) | Moderate/Slow | Methyl groups at 8,9,11 may hinder distal ring metabolism, prolonging half-life. |

| DNA Adduct Profile | Bay-region adducts | Bay-region adducts | Confirm if methylation alters the site of DNA attack. |

| Tumor Latency (Skin) | 6–10 Weeks | Unknown (Est. 10-15) | Latency indicates potency; distal substitution usually lowers potency vs. meso-substitution. |

Detailed Experimental Protocols

Protocol A: AhR Activation Assay (Luciferase Reporter)

Objective: Quantify the ability of 8,9,11-TMBA to activate the AhR signaling pathway compared to TCDD (maximal response).

-

Cell Line: H4IIE-luc (Rat hepatoma cells stably transfected with pGudLuc1.1).

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Dosing:

-

Prepare 8,9,11-TMBA in DMSO.

-

Dose range: 0.1 nM to 10

M (7-point dilution). -

Controls: DMSO (Vehicle), TCDD (Positive, 1 nM), 7,12-DMBA (Reference).

-

-

Incubation: Expose cells for 24 hours at 37°C.

-

Detection: Lyse cells and add Luciferin substrate. Measure luminescence (RLU) using a luminometer.

-

Analysis: Plot Dose-Response curve; calculate

and Relative Potency Factor (RPF).

Protocol B: SENCAR Mouse Skin Tumorigenesis Model

Objective: Definitive in vivo assessment of tumor initiating potential. The SENCAR mouse is selected for its high sensitivity to skin carcinogenesis.

Phase 1: Initiation

-

Animals: Female SENCAR mice (6–8 weeks old), shaved on the dorsal skin 2 days prior.

-

Group Design (n=20/group):

-

Group 1: Vehicle (Acetone).

-

Group 2: 7,12-DMBA (Positive Control, 25

g). -

Group 3: 8,9,11-TMBA (Low Dose, 25

g). -

Group 4: 8,9,11-TMBA (High Dose, 100

g).

-

-

Application: Apply a single topical dose of the test compound dissolved in 0.2 mL acetone to the shaved area. Perform under yellow light to prevent photo-oxidation.

Phase 2: Promotion

-

Wait Period: Allow 1 week for initiation to fix mutations.

-

Promoter: Begin twice-weekly applications of TPA (12-O-tetradecanoylphorbol-13-acetate) at 2

g/dose . -

Duration: Continue promotion for 20–24 weeks.

Phase 3: Pathology & Analysis

-

Monitoring: Record the number and diameter of papillomas weekly.

-

Endpoint: At week 24, euthanize animals.

-

Histology: Fix skin tumors in formalin. Stain with H&E to distinguish between benign papillomas and squamous cell carcinomas (SCC).

-

Statistical Validity: Use the Mann-Whitney U test for tumor multiplicity (tumors/mouse) and Chi-square for tumor incidence (% of mice with tumors).

Protocol C: 32P-Postlabeling for DNA Adducts

Objective: Prove that 8,9,11-TMBA forms covalent bonds with DNA, a prerequisite for genotoxicity.

-

Tissue Collection: Harvest liver and skin tissue 24h after a single dose of 8,9,11-TMBA.

-

DNA Isolation: Extract DNA using standard phenol-chloroform method.

-

Digestion: Hydrolyze DNA (10

g) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase. -

Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).

-

Labeling: Incubate with

and T4 Polynucleotide Kinase to radiolabel the adducts. -

Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose to X-ray film or PhosphorImager. Calculate Relative Adduct Labeling (RAL).

Analytical Caution: The Co-Elution Problem

Researchers must be aware that 8,9,11-TMBA co-elutes with Benzo(a)pyrene (B[a]P) on standard 5% phenyl-methylpolysiloxane GC columns (e.g., DB-5).

-

Implication: Environmental studies may misidentify 8,9,11-TMBA as B[a]P, leading to inaccurate risk assessments.

-

Solution: Use Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or specialized GC columns (e.g., SLB-ILPAH) for accurate separation.

References

-

Riegel, B., & Burr, J. G. (1948). Carcinogenic Hydrocarbons. 9,11-Dimethylbenz[a]anthracene and 8,9,11-Trimethylbenz[a]anthracene.[1][2][3] Journal of the American Chemical Society. [Link][3]

-

Lee, H. K., et al. (2020). Occurrence of chemical contaminants in environmental matrices using non-targeted analysis and effect-based method: A systematic quantitative literature review (Identification of 8,9,11-TMBA as AhR Agonist). ResearchGate / Science of The Total Environment. [Link]

-

Slaga, T. J., et al. (1978). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides.[4][5] Cancer Research. [Link]

-

IARC Monographs. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. (General mechanisms of PAH carcinogenesis). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicopublication.com [medicopublication.com]

In Vivo Metabolic Pathways and Toxicokinetics of 8,9,11-Trimethylbenz[a]anthracene: A Mechanistic Whitepaper

Executive Summary

8,9,11-Trimethylbenz[a]anthracene (8,9,11-TMBA) is a complex polycyclic aromatic hydrocarbon (PAH) structurally related to the highly studied carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). Historically identified for its carcinogenic potential, recent environmental toxicological studies have flagged 8,9,11-TMBA as a potent Aryl Hydrocarbon Receptor (AhR) agonist. This whitepaper provides a comprehensive, mechanistic breakdown of the in vivo metabolic pathways of 8,9,11-TMBA, detailing the causality behind its biotransformation, bioactivation into genotoxic adducts, and the self-validating experimental protocols used to profile its toxicokinetics.

Structural Context and the AhR-CYP450 Axis

The metabolic fate of 8,9,11-TMBA is entirely dictated by its structural topology. The presence of three methyl groups at the 8, 9, and 11 positions creates significant steric hindrance on that specific aromatic ring, fundamentally altering the regioselectivity of Phase I metabolizing enzymes.

Before metabolism can occur, 8,9,11-TMBA must induce its own metabolic machinery. As a highly lipophilic molecule, it passively diffuses across the cell membrane and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). Recent 1[1], including e-waste recycling sediments and 2[2], has identified 8,9,11-TMBA as a major contributor to AhR-mediated toxicity. Upon ligand binding, the AhR complex dissociates from chaperone proteins (HSP90), translocates to the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XRE), directly upregulating the transcription of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).

AhR-mediated signaling pathway induced by 8,9,11-TMBA leading to CYP450 expression.

Phase I Metabolism: Regioselective Oxidation

Once CYP1A1 and CYP1B1 are expressed, they initiate the Phase I biotransformation of 8,9,11-TMBA. Because the 8, 9, and 11 positions are sterically blocked by methyl groups, the enzymatic oxidation is forced into two distinct pathways:

-

Alkyl Oxidation: The methyl groups themselves act as electron-rich targets. CYP enzymes hydroxylate these groups, forming 8-hydroxymethyl, 9-hydroxymethyl, and 11-hydroxymethyl derivatives. This is generally a detoxification route, as the resulting primary alcohols are rapidly conjugated.

-

Ring Epoxidation (The "Bay Region" Hypothesis): The unsubstituted "bay region" (positions 1-4) and the "K-region" (positions 5-6) of the benz[a]anthracene backbone are highly susceptible to epoxidation. CYP1A1 inserts an oxygen atom across the 3,4-double bond, yielding TMBA-3,4-epoxide.

Phase II Metabolism and Bioactivation

The transient epoxides generated in Phase I are highly reactive. To protect the cell, microsomal epoxide hydrolase (mEH) rapidly adds water to the epoxide ring, converting the TMBA-3,4-epoxide into a more stable TMBA-3,4-dihydrodiol. From here, the pathway diverges based on enzymatic competition:

-

Detoxification: Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), conjugate the dihydrodiols and hydroxymethyl metabolites, rendering them highly water-soluble for biliary and urinary excretion. This3[3] has been observed in marine mammals exposed to AhR agonists.

-

Bioactivation (The Carcinogenic Route): If the 3,4-dihydrodiol escapes conjugation, it undergoes a second round of CYP-mediated oxidation at the adjacent 1,2-double bond. This forms the TMBA-3,4-diol-1,2-epoxide . This specific diol-epoxide is the "ultimate carcinogen." The presence of the adjacent hydroxyl groups prevents mEH from hydrolyzing the new epoxide ring. Consequently, this highly electrophilic molecule enters the nucleus, intercalates into the DNA helix, and covalently binds to the exocyclic amino groups of guanine, causing mutations that initiate carcinogenesis—a property4[4].

In vivo biotransformation of 8,9,11-TMBA into excretable conjugates and genotoxic adducts.

Self-Validating Protocol for Metabolic Profiling

To accurately map the toxicokinetics of 8,9,11-TMBA without falling victim to analytical artifacts, researchers must employ a self-validating workflow. The following protocol ensures that every data point is internally verified.

Step 1: In Vivo Dosing and Hepatic S9 Fractionation

-

Procedure: Administer 8,9,11-TMBA (e.g., 50 mg/kg via oral gavage) to a murine model. After 24 hours, harvest the liver and perform differential centrifugation to isolate the S9 fraction (containing both cytosol and microsomes).

-

Causality: The liver is the primary site of xenobiotic metabolism. Using the S9 fraction ensures that the entire enzymatic cascade (AhR, CYPs, mEH, and transferases) is preserved in its native stoichiometric ratio, providing an accurate representation of in vivo clearance.

Step 2: Effect-Directed Analysis (EDA) via H4IIE-luc Bioassay

-

Procedure: Expose H4IIE-luc rat hepatoma cells to the extracted metabolites. Measure luminescence after 24 hours.

-

Causality: These cells are stably transfected with a luciferase reporter gene driven by XREs. Luminescence provides a direct, causal quantification of the AhR-activating potential of the generated metabolites.

-

Self-Validation System: A parallel dose-response curve using a known AhR agonist (e.g., TCDD) must be run. If the positive control fails to produce a standard curve, the assay invalidates itself, preventing the reporting of false negatives due to cell death or reporter silencing.

Step 3: LC-QTOF-MS Structural Elucidation

-

Procedure: Analyze the S9 extracts using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in both positive and negative electrospray ionization (ESI) modes.

-

Causality: HRMS provides exact mass measurements required to differentiate isobaric metabolites.

-

Self-Validation System: The protocol relies on exact mass shifts. Phase I oxidations must yield a precise +15.9949 Da shift. Phase II dihydrodiols must yield a +34.0054 Da shift. Furthermore, the inclusion of a

C-labeled internal standard corrects for matrix-induced ion suppression. If the sequential mass shift logic (Parent

Quantitative Data: Toxicokinetic Profiling

The table below summarizes the mass spectrometric parameters and biological fate of 8,9,11-TMBA and its primary metabolites, serving as a reference for LC-MS/MS method development.

Table 1: Analytical and Toxicokinetic Parameters of 8,9,11-TMBA and Key Metabolites

| Analyte | Metabolic Phase | Exact Mass Shift (Da) | AhR Relative Potency (ReP) | Primary Biological Fate |

| 8,9,11-TMBA | Parent | 0.0000 | High (ReP ~ 0.1 - 1.0) | AhR Activation / CYP Induction |

| Hydroxymethyl-TMBA | Phase I | +15.9949 | Moderate | Glucuronidation / Biliary Excretion |

| TMBA-3,4-epoxide | Phase I | +15.9949 | High (Reactive) | Transient Intermediate (mEH Substrate) |

| TMBA-3,4-dihydrodiol | Phase II | +34.0054 | Low | Sulfation / Urinary Excretion |

| TMBA-3,4-diol-1,2-epoxide | Bioactivation | +50.0003 | Very High (Genotoxic) | DNA Adduct Formation / Mutagenesis |

Conclusion

The in vivo metabolism of 8,9,11-TMBA is a double-edged sword. While the AhR-mediated induction of CYP450 enzymes is designed to clear the lipophilic xenobiotic through hydroxylation and conjugation, the unique steric hindrance of the trimethylated ring forces oxidation into the bay region. This regioselective metabolism inadvertently bioactivates the molecule into a highly reactive diol-epoxide capable of severe genotoxicity. Understanding this pathway through rigorous, self-validating analytical frameworks is critical for environmental risk assessment and the development of targeted chemopreventive strategies.

References

- Title: Effect-directed analysis for revealing aryl hydrocarbon receptor agonists in sediment samples from an electronic waste recycling town in China Source: PubMed / NIH URL

- Title: Constructing Petroleum-Derived Aryl Hydrocarbon Receptor Related Toxic Source Profiles via Effect-Directed Analysis Source: ResearchGate URL

- Title: Identification of Mid-Polar and Polar AhR Agonists in Cetaceans from Korean Coastal Waters: Application of Effect-Directed Analysis with Full-Scan Screening Source: ACS Publications URL

- Title: Carcinogenic Hydrocarbons.

Sources

An In-Depth Technical Guide to the Formation of DNA Adducts by 8,9,11-Trimethylbenz(a)anthracene Metabolites

Preamble: The Challenge of Methylated Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) represent a large class of environmental and dietary contaminants, many of which are potent carcinogens.[1][2] Their carcinogenicity is intrinsically linked to their metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA.[3][4] The formation of these DNA adducts is a pivotal initiating event in chemical carcinogenesis.[4] While the toxicology of parent PAHs like benzo(a)pyrene is well-documented, the addition of methyl groups to the aromatic structure often dramatically increases carcinogenic potential.[5] 8,9,11-Trimethylbenz(a)anthracene (8,9,11-TMBA) is a member of this class of highly carcinogenic methylated PAHs. Understanding the specific metabolic pathways that lead to its activation and subsequent DNA adduct formation is crucial for assessing its risk and developing strategies for mitigation.

This guide provides a technical overview of the core scientific principles and experimental methodologies used to investigate DNA adduct formation by 8,9,11-TMBA metabolites. While direct research on the 8,9,11-TMBA isomer is limited, this document will extrapolate from the extensive knowledge of its close structural analogs, such as 7,12-dimethylbenz[a]anthracene (DMBA), to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.[6][7]

Part 1: The Metabolic Journey from Inert PAH to Reactive Genotoxin

The lipophilic nature of 8,9,11-TMBA necessitates metabolic conversion for excretion. However, this same metabolic machinery is responsible for its conversion into a potent carcinogen. This process is broadly divided into Phase I and Phase II metabolism.

Phase I Metabolism: The Double-Edged Sword of Cytochrome P450

The initial and rate-limiting step in the activation of 8,9,11-TMBA is oxidation by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. The expression of these enzymes is often induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.

The key pathway for activation involves the formation of dihydrodiol epoxides.[3] For 8,9,11-TMBA, the most probable route to a highly reactive metabolite involves the following steps:

-

Epoxidation: The CYP enzymes introduce an epoxide across a double bond on the aromatic ring system. Based on the metabolism of similar PAHs, the 3,4-double bond is a likely target for initial epoxidation.

-

Hydration: The enzyme microsomal epoxide hydrolase (mEH) adds a water molecule to the epoxide, opening the ring to form a trans-dihydrodiol.[8] For our proposed pathway, this would result in 8,9,11-trimethylbenz(a)anthracene-trans-3,4-dihydrodiol.

-

Second Epoxidation: This dihydrodiol metabolite is now a substrate for a second epoxidation by CYP enzymes. This epoxidation occurs on the same ring, adjacent to the dihydrodiol, creating a highly reactive diol epoxide.[1] In this case, the ultimate carcinogenic metabolite is predicted to be 8,9,11-trimethylbenz(a)anthracene-3,4-diol-1,2-epoxide.

This diol epoxide is considered the "ultimate carcinogen" because its strained epoxide ring is highly electrophilic and susceptible to nucleophilic attack by DNA.

Caption: Proposed metabolic activation pathway of 8,9,11-TMBA.

DNA Adduct Formation: The Covalent Lesion

The diol epoxide metabolite, being highly electrophilic, readily reacts with nucleophilic sites on DNA bases. The primary targets for adduction by PAH diol epoxides are the exocyclic amino groups of purine bases.[3]

-

Guanine Adducts: The N² position of guanine is a major site of adduction.

-

Adenine Adducts: The N⁶ position of adenine is also a significant target.

These covalent attachments distort the DNA helix, creating a bulky lesion. If not repaired by the cell's DNA repair machinery (primarily Nucleotide Excision Repair), these adducts can lead to mispairing during DNA replication, resulting in mutations (e.g., G to T transversions). An accumulation of such mutations in critical genes (e.g., tumor suppressor genes, proto-oncogenes) can initiate the process of carcinogenesis.[3]

Part 2: Experimental Methodologies for the Study of 8,9,11-TMBA-DNA Adducts

A multi-faceted experimental approach is required to unequivocally identify and quantify DNA adducts formed from 8,9,11-TMBA. The following protocols provide a framework for such an investigation.

In Vitro Studies: Controlled Reaction Environment

The initial phase of investigation often involves reacting a synthesized metabolite with purified DNA. This allows for the generation of analytical standards and the study of adduct formation in a clean system without the complexity of cellular metabolism and repair.

Protocol 1: In Vitro DNA Adduction with a Putative 8,9,11-TMBA Diol Epoxide

-

Synthesis of Metabolite: Synthesize the putative ultimate carcinogen, 8,9,11-trimethylbenz(a)anthracene-3,4-diol-1,2-epoxide, using established organic chemistry methods for PAH derivatives.[9] This is a critical and often challenging first step.

-

DNA Preparation: Dissolve high-purity calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Reaction: Add the synthesized diol epoxide (dissolved in a minimal amount of a solvent like tetrahydrofuran) to the DNA solution. The molar ratio of diol epoxide to DNA base pairs should be optimized to achieve a detectable level of adduction without causing DNA precipitation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

-

DNA Purification: Remove unreacted diol epoxide and its hydrolysis products by sequential precipitation of the DNA with ethanol. This step must be repeated multiple times to ensure the purity of the adducted DNA.

-

Hydrolysis: The purified, adducted DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]

-

Analysis: The resulting mixture of normal and adducted deoxyribonucleosides is then analyzed by the methods described in section 2.3.

Cell-Based Assays: Simulating Biological Reality

To understand the formation of adducts in a biologically relevant context, it is essential to use cell-based models that possess the necessary metabolic enzymes.

Protocol 2: Adduct Formation in a Human Cell Line

-

Cell Culture: Culture a metabolically competent human cell line, such as HepG2 (liver) or A549 (lung), in the appropriate medium until they reach approximately 80% confluency.[11]

-

Treatment: Expose the cells to varying concentrations of 8,9,11-TMBA for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be run in parallel.

-

Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS), and harvest them by trypsinization or scraping.

-

DNA Isolation: Isolate genomic DNA from the cell pellet using a high-purity DNA isolation kit or standard phenol-chloroform extraction protocols. It is critical to ensure the complete removal of RNA and protein.

-

Quantification and Purity Check: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

-

Analysis: The isolated DNA is then subjected to analysis for adducts using the sensitive techniques detailed below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. scispace.com [scispace.com]

- 4. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between 7,12-dimethyl- and 7,8,12-trimethylbenz[a]anthracene DNA adduct formation in hematopoietic organs and leukemogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ovid.com [ovid.com]

A Historical and Mechanistic Inquiry into Methylated Benz(a)anthracenes: From Synthesis to Carcinogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Enigma of Methylated PAHs

The study of polycyclic aromatic hydrocarbons (PAHs) is a journey into the heart of chemical carcinogenesis. From the seminal observations of scrotal cancer in chimney sweeps to the elucidation of complex metabolic activation pathways, PAHs have served as a fundamental model for understanding how chemicals can induce cancer. Within this broad class of compounds, the methylated benz(a)anthracenes hold a place of particular significance. The simple addition of one or more methyl groups to the benz(a)anthracene backbone can dramatically amplify its carcinogenic potential, a phenomenon that has intrigued and challenged scientists for decades. This guide provides a comprehensive historical and technical overview of the research into methylated benz(a)anthracenes, from their initial synthesis to our current understanding of their mechanisms of action. It is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering not just a recitation of facts, but an exploration of the scientific reasoning and experimental evolution that has shaped this critical area of study.

Part 1: A Historical Perspective: Unraveling the Carcinogenicity of Methylated Benz(a)anthracenes

The story of methylated benz(a)anthracene research is interwoven with the broader history of our understanding of chemical carcinogenesis. Early investigations in the 20th century established a link between coal tar and skin cancer, leading to the identification of PAHs as the causative agents.[1] This set the stage for a systematic exploration of the structure-activity relationships within this class of compounds.

A pivotal moment in this narrative was the work of Bachmann, Kennaway, and Kennaway in 1938, who demonstrated the potent and rapid tumor-inducing capabilities of two newly synthesized methylated hydrocarbons: 7,12-dimethylbenz(a)anthracene (DMBA) and 7,8,12-trimethylbenz(a)anthracene.[2] Their findings underscored the profound impact of methyl substitution on the carcinogenicity of the benz(a)anthracene scaffold. DMBA, in particular, has since become one of the most extensively studied and widely used chemical carcinogens in experimental cancer research, serving as a reliable tool for inducing tumors in various animal models.[2][3]

The work of pioneers like Louis Fieser was instrumental in the synthesis and characterization of a wide array of methylated PAHs, providing the chemical tools necessary for systematic biological testing.[4] These early studies laid the groundwork for decades of research aimed at understanding why the position and number of methyl groups have such a dramatic effect on the biological activity of these molecules.

Part 2: The Synthetic Challenge: Crafting Methylated Benz(a)anthracenes in the Laboratory

The ability to study the biological effects of methylated benz(a)anthracenes is fundamentally reliant on the ability to synthesize them with high purity and structural precision. Over the years, a variety of synthetic strategies have been developed, evolving from classical methods to more modern, efficient approaches.

Historical Synthetic Approaches

Early syntheses of the benz(a)anthracene skeleton and its methylated derivatives often relied on multi-step classical organic reactions. These methods, while foundational, were often lengthy and lacked the efficiency of modern techniques. Key historical strategies included:

-

Friedel-Crafts Acylation and Cyclization: This approach typically involved the acylation of a naphthalene or related aromatic system with a phthalic anhydride derivative, followed by a series of reduction and cyclization steps to build the benz(a)anthracene core.

-

Diels-Alder Reactions: The [4+2] cycloaddition of a suitable diene and dienophile was another common strategy for constructing the fused ring system.

These early methods, while successful in providing the initial batches of compounds for biological testing, often suffered from low overall yields and limited regioselectivity, making the synthesis of specific isomers a significant challenge.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a more versatile and efficient toolkit for the construction of methylated benz(a)anthracenes. These methods often employ metal-catalyzed cross-coupling reactions and other modern transformations to achieve high yields and excellent control over the final structure.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions have become invaluable for the construction of the benz(a)anthracene skeleton. These reactions allow for the efficient formation of carbon-carbon bonds between aromatic fragments, providing a convergent and flexible approach to a wide range of derivatives.[5]

-

Annulation Strategies: Modern annulation reactions, which involve the formation of a new ring onto an existing aromatic system, have also proven to be powerful tools. These can include transition-metal-catalyzed processes that allow for the regioselective construction of the benz(a)anthracene core.[]

-

Ring-Closing Metathesis: In some innovative approaches, ring-closing metathesis has been employed to construct one of the aromatic rings of the benz(a)anthracene system from a diene precursor.[5]

The evolution of these synthetic methods has been critical to advancing the field, enabling the synthesis of a wide array of methylated isomers for detailed structure-activity relationship studies.

Part 3: The Crux of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

Unsubstituted benz(a)anthracene itself is a relatively weak carcinogen.[7] The potent carcinogenicity of its methylated derivatives arises from their metabolic transformation into highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process, known as metabolic activation, is a cornerstone of our understanding of chemical carcinogenesis.

The Metabolic Activation Pathway: A Journey to Reactivity

The metabolic activation of methylated benz(a)anthracenes is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[8][9][10] The currently accepted major pathway involves the formation of dihydrodiol epoxides, a concept that has evolved from the influential "bay region" theory.[9][11]

The "bay region" is a sterically hindered concave region on the periphery of the PAH molecule. The theory posits that dihydrodiol epoxides with the epoxide ring in the bay region are particularly carcinogenic due to their high chemical reactivity and the stability of the resulting carbocation intermediate.[12]

The metabolic activation cascade can be summarized as follows:

-

Epoxidation: The parent methylated benz(a)anthracene is first oxidized by a CYP enzyme to form an arene oxide.

-

Hydration: The arene oxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation, again catalyzed by a CYP enzyme, of the dihydrodiol at an adjacent double bond forms a highly reactive dihydrodiol epoxide.[8][13]

It is this ultimate carcinogen, the dihydrodiol epoxide, that can then react with the nucleophilic sites on DNA bases.

The Molecular Scar: DNA Adducts

The formation of covalent adducts between the dihydrodiol epoxide metabolites and DNA is the critical initiating event in the carcinogenic process. These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

The primary sites of adduction on DNA are the exocyclic amino groups of guanine and adenine.[14] For example, a major adduct formed from 7-methylbenz[a]anthracene (7-MBA) in mouse epidermis has been identified as (+)-anti-7-MBADE-trans-N²-dGuo, an adduct at the N² position of deoxyguanosine.[14]

Part 4: Experimental Methodologies: Tools of the Trade

The study of methylated benz(a)anthracenes relies on a suite of specialized experimental techniques to assess their carcinogenicity and elucidate their mechanisms of action.

Carcinogenicity Bioassays: The Mouse Skin Painting Model

The mouse skin painting assay has been a cornerstone of PAH carcinogenicity testing for over a century.[15] This model allows for the direct application of test compounds to the skin and the subsequent observation of tumor development over time.

A Standard Two-Stage Skin Carcinogenesis Protocol:

-

Initiation: A single, sub-carcinogenic dose of the test compound (e.g., a methylated benz(a)anthracene) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin of a group of mice.[3][15]

-

Promotion: Beginning approximately one to two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (typically twice a week) to the same area of the skin.[16]

-

Observation: The mice are observed regularly for the appearance of skin tumors. The number, size, and type of tumors are recorded over the course of the experiment, which can last for several months.[3]

-

Histopathological Analysis: At the termination of the study, skin tumors and other tissues are collected for histopathological examination to determine the malignancy of the lesions.[3]

This two-stage protocol allows for the separation of the initiation and promotion phases of carcinogenesis, providing valuable insights into the mechanisms of action of the test compounds.

DNA Adduct Analysis: The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides.[17] This technique has been instrumental in studying the formation of DNA adducts from methylated benz(a)anthracenes in vivo and in vitro.[14][18]

A Generalized ³²P-Postlabeling Protocol:

-

DNA Isolation and Digestion: DNA is isolated from the tissue or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[17]

-

Adduct Enrichment (Optional): In some variations of the protocol, the adducted nucleotides are enriched from the bulk of normal nucleotides, often by techniques like nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.

-

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with a high-specific-activity ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[17][19]

-

Separation and Detection: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and normal nucleotides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][20][21]

-

Quantification: The amount of radioactivity in the spots or peaks corresponding to the DNA adducts is measured, and the level of adduction is calculated relative to the total amount of DNA analyzed.

The combination of ³²P-postlabeling with HPLC provides excellent resolution and sensitivity for the analysis of complex mixtures of DNA adducts.[20][22]

Part 5: Structure-Activity Relationships: The Influence of Methylation

A central theme in the research of methylated benz(a)anthracenes is the profound influence of the position and number of methyl groups on their carcinogenic activity. Decades of research have established clear structure-activity relationships.

| Compound | Relative Carcinogenic Activity | Key Structural Features |

| Benz(a)anthracene | Weak | Unsubstituted parent PAH.[7] |

| 7-Methylbenz(a)anthracene | Potent | Methyl group at the 7-position. |

| 12-Methylbenz(a)anthracene | Moderate | Methyl group at the 12-position. |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Very Potent | Methyl groups at both the 7- and 12-positions.[2] |

| 1-Methylbenz(a)anthracene | Weak | Methyl group in the bay region. |

| 11-Methylbenz(a)anthracene | Inactive | Methyl group near the bay region, but leads to a more planar molecule.[23] |

This table provides a generalized summary of relative carcinogenic activities based on numerous studies.

The exceptional potency of DMBA is thought to be a result of the synergistic effects of the methyl groups at the 7- and 12-positions. These methyl groups can influence the electronic properties and conformation of the molecule, potentially facilitating its metabolic activation to the ultimate carcinogenic dihydrodiol epoxide.[2] While the methyl groups themselves are not directly involved in the formation of the reactive epoxide, their presence significantly impacts the molecule's susceptibility to metabolic activation and its subsequent reactivity with DNA.

Conclusion: Future Directions and Enduring Questions

The historical and mechanistic research on methylated benz(a)anthracenes has provided invaluable insights into the fundamental principles of chemical carcinogenesis. We have moved from observing a correlation between chemical exposure and cancer to a detailed molecular understanding of metabolic activation, DNA adduct formation, and the resulting genetic damage.

However, important questions remain. The precise interplay between the electronic and steric effects of methyl substitution and the efficiency of metabolic activation is still an area of active investigation. Furthermore, the role of individual genetic variations in metabolic enzymes in determining susceptibility to the carcinogenic effects of these compounds is a critical area of research with direct implications for human health risk assessment.

The legacy of research on methylated benz(a)anthracenes serves as a powerful reminder of the importance of fundamental, mechanistically driven research in toxicology and cancer biology. The knowledge gained from studying these "simple" methylated hydrocarbons continues to inform our understanding of the health risks posed by complex environmental mixtures and provides a foundation for the development of novel strategies for cancer prevention and therapy.

References

- Bachmann, W. E., Kennaway, E. L., & Kennaway, N. M. (1938). The Rapid Production of Tumours by Two New Hydrocarbons. The Yale Journal of Biology and Medicine, 11(2), 97–102.

-

Uno, S., & Dalton, T. P. (2015). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. Toxicological Sciences, 145(1), 5–14. [Link]

-

Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. Retrieved from [Link]

-

DiGiovanni, J., & Slaga, T. J. (2010). Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications. Methods in Molecular Biology, 589, 1–19. [Link]

-

Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. Cancer Biochemistry and Biophysics, 7(2), 113–123. [Link]

-

Frenklach, M. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. [Link]

-

Melikian, A. A., Bagheri, K., & Hecht, S. S. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523–529. [Link]

-

Penning, T. M. (1993). Dihydrodiol Dehydrogenase and Its Role in Polycyclic Aromatic Hydrocarbon Metabolism. Drug Metabolism Reviews, 25(1-2), 1–28. [Link]

-

Möller, L., Zeisig, M., & Toftgård, R. (1993). 32P-HPLC suitable for characterization of DNA adducts formed in vitro by polycyclic aromatic hydrocarbons and derivatives. Carcinogenesis, 14(1), 165–169. [Link]

-

Christou, M., Wilson, N. M., & Jefcoate, C. R. (1987). Metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomal membranes from rats treated with isoenzyme-selective inducers of cytochromes P450. The Biochemical Journal, 241(3), 905–912. [Link]

-

De Koning, C. B., Michael, J. P., & van Otterlo, W. A. L. (2004). Novel methodology for the synthesis of the benz[ a ]anthracene skeleton of the angucyclines using a Suzuki-Miyaura/isomerization/ring closing metathesis strategy. Tetrahedron, 60(16), 3649–3657. [Link]

-

Flesher, J. W. (2015). The Structural Basis for the Production of Cancer and Detoxification by Oxidized Metabolites of Mesoanthracenic Methylated and Non-Methylated Polynuclear Hydrocarbons: a Paradigm Shift. ResearchGate. [Link]

-

Vanscheeuwijck, P. M., Teredesai, A., Wauters, A., & Van de Wouwer, G. (2010). SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate. Toxicology Letters, 192(3), 338–344. [Link]

-

Tilton, S. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2020). Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and Applied Pharmacology, 387, 114844. [Link]

-

Courter, L. A., Luch, A., & Baird, W. M. (2007). Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology, 235(3), 181–191. [Link]

-

Al-Juboori, M. F., & Al-Shammari, A. M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. [Link]

-

Kaiser, R. I. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). University of Hawaii. Retrieved from [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Weinfeld, M., & Soderlind, K. J. M. (1991). 32P postlabeling strategy. ResearchGate. [Link]

-

Kalaitzidis, S., & Samanidou, V. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules, 27(14), 4596. [Link]

-

Wang, J., & Wang, Y. (2024). Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)-Induced Carcinogenesis and Tumorigenesis by Omega-3 Fatty Acids in Mice In Vivo. International Journal of Molecular Sciences, 25(7), 3740. [Link]

-

ATSDR. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Do PAHs Induce Pathogenic Changes? CDC Archive. Retrieved from [Link]

-

Ramírez, N., & Girón-Pérez, M. I. (2022). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Neumología y Cirugía de Tórax, 81(1), 36–45. [Link]

-